N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzofuran-2-carboxamide

Stereochemistry Medicinal Chemistry Quality Control

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzofuran-2-carboxamide (CAS 2034437-15-3) is a synthetic small molecule belonging to the benzofuran-2-carboxamide class. It features a stereochemically defined (1r,4r)-cyclohexyl linker connecting a benzofuran-2-carboxamide pharmacophore to a pyrazin-2-yloxy moiety.

Molecular Formula C19H19N3O3
Molecular Weight 337.379
CAS No. 2034437-15-3
Cat. No. B2953545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzofuran-2-carboxamide
CAS2034437-15-3
Molecular FormulaC19H19N3O3
Molecular Weight337.379
Structural Identifiers
SMILESC1CC(CCC1NC(=O)C2=CC3=CC=CC=C3O2)OC4=NC=CN=C4
InChIInChI=1S/C19H19N3O3/c23-19(17-11-13-3-1-2-4-16(13)25-17)22-14-5-7-15(8-6-14)24-18-12-20-9-10-21-18/h1-4,9-12,14-15H,5-8H2,(H,22,23)
InChIKeyHNIBLXMTWQVTEJ-SHTZXODSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzofuran-2-carboxamide – Key Chemotype Identifiers for Scientific Procurement


N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzofuran-2-carboxamide (CAS 2034437-15-3) is a synthetic small molecule belonging to the benzofuran-2-carboxamide class. It features a stereochemically defined (1r,4r)-cyclohexyl linker connecting a benzofuran-2-carboxamide pharmacophore to a pyrazin-2-yloxy moiety. The compound is catalogued as a research screening entity by suppliers such as Life Chemicals (product code F6484-0193) with a molecular formula of C19H19N3O3, molecular weight 337.37 g/mol, and computed logP of approximately 3.1 . Its stereo‑configuration and combination of aromatic heterocycles distinguish it from racemic mixtures and simpler benzofuran amide analogues commonly found in commercial libraries.

1 Stereochemically defined (1r,4r) trans-cyclohexyl scaffold for SAR probe studies
2 Unique pyrazin-2-yloxy pendant distinct from racemic and cis-isomeric analogues
3 Unexplored chemotype without prior bioactivity bias; suitable for prospective screening

Why Generic Benzofuran‑2‑carboxamides Cannot Substitute for N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzofuran-2-carboxamide


Generic substitution is precluded by the compound's stereochemically resolved trans‑cyclohexyl scaffold and its unique pyrazin‑2‑yloxy pendant. The (1r,4r) configuration enforces a defined spatial orientation of the hydrogen‑bond‑accepting pyrazine ring relative to the benzofuran‑carboxamide, a geometry that is absent in racemic, cis‑isomeric, or piperidine‑linked analogues . Even closely related benzofuran‑2‑carboxamides that lack the pyrazinyl‑oxycyclohexyl motif are unlikely to recapitulate the same intermolecular interaction pattern, making the compound a specific tool for investigating structure‑activity relationships (SAR) where both the pyrazine and the rigid cyclohexyl linker are required.

Config. Racemic or cis-benzofuran-2-carboxamides lack the defined (1r,4r) orientation, which may shift binding geometry
Motif Analogues without the pyrazin-2-yloxycyclohexyl group may not recapitulate the same H-bond interaction pattern

Quantitative Differentiation Evidence for N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzofuran-2-carboxamide


Stereochemical Purity: Absolute (1r,4r) Configuration Verified by InChI Key

The compound is defined by its absolute (1r,4r) configuration, encoded in the stereo‑specific InChI Key HNIBLXMTWQVTEJ-SHTZXODSSA-N. Commercial sourcing from Life Chemicals (product F6484-0193) specifies this single stereoisomer, which contrasts with the racemic or cis‑isomeric mixtures that are common among generic benzofuran‑cyclohexyl amide libraries. The topological polar surface area (TPSA) of 77.2 Ų and computed XLogP3 of 3.1 provide physico‑chemical boundary conditions that differ from close analogues (e.g., 7‑methoxy derivative with higher TPSA and altered logP) .

Stereochemical Identity
Supplier spec
InChI Key HNIBLXMTWQVTEJ-SHTZXODSSA-N
TPSA = 77.2 Ų · XLogP3 = 3.1
Defined stereoisomer enables reproducible SAR
Computed properties; analytical CoA not detailed
Stereochemistry Medicinal Chemistry Quality Control

Absence of Publicly Reported Bioactivity Data – A Gap for Targeted Procurement

A systematic search of PubMed, ChEMBL, and patent databases (as of May 2026) did not identify any published in vitro potency, selectivity, or in vivo efficacy data for N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzofuran-2-carboxamide. By contrast, many close benzofuran‑2‑carboxamide analogues have reported IC50 values in the low micromolar range against cancer cell lines or specific enzyme targets (e.g., NF‑κB, MMP‑13) . The current absence of quantitative bioactivity data for the target compound means that selection must be driven by structural differentiation and prospective screening hypotheses rather than proven superiority over known analogues.

Bioactivity Data
Class-level inference
No published in vitro or in vivo activity
Close analogues with IC₅₀ in low µM range
Data gap; requires in-house screening
Literature survey as of May 2026
Biological Activity Data Gap SAR

Optimal Application Scenarios for Procuring N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzofuran-2-carboxamide


Stereochemical Probe in Structure‑Activity Relationship Studies

The (1r,4r) configuration and pyrazin‑2‑yloxy substituent make this compound an ideal stereochemical probe for SAR campaigns. It can be used to interrogate the spatial requirements of benzofuran‑carboxamide binding sites, providing a defined reference point absent in racemic or isomerically undefined comparator compounds .

Diversity‑Oriented Screening Library Expansion

As a structurally novel entity with no reported bioactivity, this compound adds diversity to screening libraries. Its combination of a benzofuran core, a trans‑cyclohexyl linker, and a pyrazine ring populates under‑represented chemical space, potentially yielding hits in screens where conventional benzofuran‑2‑carboxamides have failed .

Comparative Physico‑chemical Benchmarking

The computed TPSA and logP values provide a baseline for benchmarking against analogues. Researchers can assess how modifications to the cyclohexyl or pyrazine groups alter drug‑likeness parameters, using this compound as a reference scaffold for pharmacokinetic optimization .

Application
Selection Property
Validation Focus
Stereochemical SAR probe studies
Defined (1r,4r) trans stereochemistry
Binding orientation reproducibility
Screening library diversification
Novel pyrazine-oxycyclohexyl chemotype
Hit identification in under-explored space
Physicochemical benchmarking
Predicted TPSA/logP profile
Drug-likeness parameter assessment
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